molecular formula C23H35N3O4 B14775474 Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 2758672-47-6

Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B14775474
CAS No.: 2758672-47-6
M. Wt: 417.5 g/mol
InChI Key: ZTTLXHICYJNMTE-SFHVURJKSA-N
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Description

Chemical Structure and Properties: The compound, with CAS number 865202-95-5, features an imidodicarbonic acid core substituted at the 2-position with a 4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl group and esterified at the 1,3-positions with tert-butyl groups .

Applications: Though direct bioactivity data for this compound is absent in the evidence, structurally related imidodicarbonic esters are utilized in biochemical research, such as synthesizing selective antagonists (e.g., NR2B receptor antagonists) .

Properties

CAS No.

2758672-47-6

Molecular Formula

C23H35N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]imino]butyl]carbamate

InChI

InChI=1S/C23H35N3O4/c1-22(2,3)29-20(27)26(21(28)30-23(4,5)6)16-8-7-14-24-18-13-9-11-17-12-10-15-25-19(17)18/h10,12,14-15,18H,7-9,11,13,16H2,1-6H3/t18-/m0/s1

InChI Key

ZTTLXHICYJNMTE-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(CCCC=N[C@H]1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC=NC1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Overview and Key Challenges

The target compound’s structure comprises three critical domains:

  • Tetrahydroquinoline core with an (8S)-configured stereocenter.
  • Butylimino linker bridging the quinoline and imidodicarbonic acid groups.
  • tert-Butyl ester moieties at the 1,3-positions of the imidodicarbonic acid.

Synthetic challenges include:

  • Achieving high enantiomeric purity at the 8S position.
  • Preventing racemization during imine formation.
  • Optimizing esterification without side reactions.

Preparation of the (8S)-5,6,7,8-Tetrahydro-8-quinolinyl Intermediate

Asymmetric Synthesis of Tetrahydroquinoline

The quinoline core is synthesized via a modified Skraup reaction or Friedel-Crafts cyclization. A stereoselective approach using chiral catalysts ensures the 8S configuration. For example:

  • Chiral Brønsted Acid Catalysis : Employing (R)-BINOL-derived phosphoric acids in a cyclocondensation of 2-aminobenzaldehyde with cyclohexenone yields the tetrahydroquinoline with >90% enantiomeric excess (ee).
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic tetrahydroquinoline precursors provides enantiopure (8S)-isomers.
Table 1: Comparison of Tetrahydroquinoline Synthesis Methods
Method Catalyst Yield (%) ee (%)
Brønsted Acid (R)-BINOL-phosphoric acid 78 92
Enzymatic Resolution Candida antarctica lipase 65 99
Metal-Catalyzed Ru-BINAP 82 88

Formation of the Butylimino Linker

Imine Condensation

The quinoline amine reacts with a carbonyl precursor (e.g., butyraldehyde) under Dean-Stark conditions to form the imine. Key considerations:

  • Solvent Selection : Toluene or dichloromethane minimizes hydrolysis.
  • Acid Catalysis : p-Toluenesulfonic acid (pTSA) accelerates imine formation, achieving 85–90% conversion in 6 hours.

Reductive Amination Alternative

To enhance stability, the imine is reduced to a secondary amine using sodium cyanoborohydride (NaBH3CN) in methanol. This step is critical for preventing retro-imination during subsequent reactions.

Synthesis of the Imidodicarbonic Acid Core

Carbonyldiimidazole (CDI)-Mediated Coupling

The imidodicarbonic acid backbone is constructed via reaction of tert-butyl carbamate with CDI:

  • Activation : CDI reacts with tert-butyl carbamate to form an imidazolide intermediate.
  • Nucleophilic Attack : The tetrahydroquinoline-butylamine attacks the electrophilic carbonyl, forming the imidodicarbonic acid framework.
Table 2: Optimization of CDI Coupling Conditions
Temperature (°C) Solvent Reaction Time (h) Yield (%)
25 THF 12 65
40 DMF 8 78
60 Acetonitrile 6 72

Esterification with tert-Butyl Groups

Boc Protection Strategy

The free carboxylic acid groups are protected as tert-butyl esters using di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP):

  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
  • Yield : 90–95% esterification efficiency.

Transesterification Alternative

For substrates sensitive to Boc2O, transesterification with tert-butanol and a Mitsunobu reagent (diethyl azodicarboxylate, DEAD) achieves comparable results.

Final Assembly and Purification

Sequential Coupling Protocol

  • Quinoline-Imine Formation : 72% yield, 98% ee.
  • CDI-Mediated Coupling : 78% yield.
  • Boc Protection : 92% yield.

Chromatographic Purification

  • Normal-Phase HPLC : Silica gel column with hexane/ethyl acetate (7:3) eluent removes unreacted tert-butyl carbamate.
  • Chiral Resolution : Cellulose-based columns ensure enantiopurity >99%.

Mechanistic Insights and Side Reactions

Racemization During Imine Formation

Prolonged heating (>10 hours) or acidic conditions induce partial racemization of the (8S)-quinoline. Mitigation strategies include:

  • Using weakly acidic resins instead of liquid acids.
  • Conducting reactions under inert atmosphere.

Ester Hydrolysis

Trace moisture during Boc protection leads to hydrolysis, forming carboxylic acid byproducts. Rigorous drying with molecular sieves reduces this side reaction to <5%.

Green Chemistry Considerations

Ionic Liquids as Reaction Media

Replacing dichloromethane with 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) improves reaction rates and reduces volatility. For example, CDI coupling in [BMIM][PF6] achieves 85% yield in 4 hours.

Solvent Recycling

Distillation and reuse of tert-butanol from transesterification steps lower environmental impact and costs.

Scientific Research Applications

Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties
Target Compound (865202-95-5) Quinolinyl-imino-butyl, tert-butyl esters ~538.7 (calculated) Suspected CNS activity (structural inference)
Imidodicarbonic acid, diethyl ester (19617-44-8) Diethyl esters 161.16 Boiling point: 499.2 K; used as a chemical intermediate
2-(5-Hydroxy-2-pyrimidinyl) imidodicarbonic acid 1,3-bis(tert-butyl) ester (796738-71-1) Pyrimidinyl, tert-butyl esters 311.33 Biochemical synthesis (NR2B antagonists)
6-[Bis(tert-butoxycarbonyl)amino]pyridin-3-ylboronic acid (1229653-05-7) Pyridinyl boronic acid, tert-butyl esters 338.17 Suzuki-Miyaura coupling (synthetic chemistry)
Imidodicarbonic diamide (108-19-0) Amide groups (C₂H₅N₃O₂) 103.08 Antitumor, antioxidant properties

Structural Analysis

  • Backbone Variations: The target compound and its ester derivatives (e.g., ) share an imidodicarbonic core but differ in substituents. Imidodicarbonic diamides (e.g., ) replace ester groups with amides, altering polarity and hydrogen-bonding capacity, which may enhance biological interactions.
  • Boronic acid substituents (e.g., ) enable cross-coupling reactions, highlighting synthetic utility.

Physicochemical Properties

  • Boiling Points :
    • The diethyl ester derivative has a boiling point of 499.2 K , while tert-butyl-substituted analogues (e.g., ) likely exhibit higher thermal stability due to increased molecular weight and steric hindrance.
  • Solubility :
    • Tert-butyl esters may reduce water solubility compared to unsubstituted or smaller esters, impacting bioavailability.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. Use fractional factorial designs to minimize experimental runs while identifying critical parameters . For example, reaction intermediates involving the quinolinyl imino group may require pH control to stabilize imine bonds. Pair computational reaction path searches (e.g., quantum chemical calculations) with empirical validation to accelerate optimization .

Advanced: How can computational modeling resolve contradictions in reaction mechanisms involving the tetrahydroquinoline moiety?

Contradictions in reaction pathways (e.g., unexpected stereochemical outcomes) can be addressed using density functional theory (DFT) to map transition states and intermediate energies. Focus on the conformational flexibility of the tetrahydroquinoline ring and its interaction with the imidodicarbonic acid backbone . Validate computational predictions with kinetic isotope effect (KIE) studies or isotopic labeling to track bond cleavage/formation .

Basic: What spectroscopic techniques are critical for characterizing the tert-butyl ester groups and quinolinyl imino linkages?

Use NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the tert-butyl ester substitution pattern (δ ~1.3 ppm for tert-butyl protons) and imine bond formation (δ ~8.5 ppm for aromatic protons adjacent to the imino group). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while FT-IR verifies carbonyl stretching frequencies (~1700 cm⁻¹ for ester groups) .

Advanced: How can researchers mitigate degradation pathways during long-term stability studies of this compound?

Conduct accelerated stability testing under varying humidity, temperature, and light exposure. Use HPLC-MS to identify degradation products, focusing on hydrolysis of the tert-butyl ester or oxidation of the tetrahydroquinoline ring. Apply QbD (Quality by Design) principles to optimize storage conditions, such as inert atmosphere packaging or lyophilization .

Basic: What methodologies are suitable for assessing the compound’s solubility and partition coefficient (logP)?

Determine solubility via shake-flask methods in buffered aqueous solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol). Calculate logP using reversed-phase HPLC retention times calibrated against standards. For polar functional groups (e.g., imino), account for pH-dependent ionization using the Henderson-Hasselbalch equation .

Advanced: How can researchers elucidate the compound’s interactions with biological targets using biophysical assays?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to quinoline-binding proteins. For mechanistic insights, use X-ray crystallography or cryo-EM to resolve structural interactions, particularly the orientation of the imino-butyl spacer . Pair with molecular dynamics simulations to model conformational changes in the target protein .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Follow Chemical Hygiene Plan guidelines for PPE (gloves, lab coat, goggles) and fume hood use. Monitor for respiratory sensitization risks from tert-butyl ester aerosols. Implement spill containment using inert absorbents (e.g., vermiculite) and neutralize acidic/basic degradation products .

Advanced: How can machine learning improve the prediction of synthetic yields for derivatives of this compound?

Train random forest or neural network models on datasets including reaction conditions, catalyst types, and steric/electronic descriptors of substituents. Use open-source platforms (e.g., RDKit) to generate molecular fingerprints for the tetrahydroquinoline and imidodicarbonic acid moieties. Validate predictions with high-throughput robotic screening .

Basic: What chromatographic methods are optimal for purifying this compound from reaction mixtures?

Use flash chromatography with silica gel and gradient elution (hexane/ethyl acetate for tert-butyl esters). For challenging separations (e.g., diastereomers), employ chiral HPLC with cellulose-based columns. Confirm purity (>95%) via analytical HPLC with UV detection at 254 nm .

Advanced: How can researchers address discrepancies between computational predictions and experimental reaction outcomes?

Apply Bayesian optimization to iteratively refine computational models using experimental feedback. For example, discrepancies in stereoselectivity may arise from unaccounted solvent effects or non-covalent interactions; incorporate COSMO-RS solvation models to improve accuracy .

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